Methyl 3-(dimethylamino)propanoate

Lipophilicity LogP Partition Coefficient

Methyl 3-(dimethylamino)propanoate (CAS 3853-06-3) is a tertiary amine-bearing ester with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol. It is classified as an N,N-dimethyl-β-alanine methyl ester and is widely utilized as a nucleophilic building block in organic synthesis.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 3853-06-3
Cat. No. B1580593
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Technical Parameters


Basic Identity
Product NameMethyl 3-(dimethylamino)propanoate
CAS3853-06-3
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCN(C)CCC(=O)OC
InChIInChI=1S/C6H13NO2/c1-7(2)5-4-6(8)9-3/h4-5H2,1-3H3
InChIKeyVSFJOMFYABROHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(Dimethylamino)propanoate (CAS 3853-06-3): Comparative Procurement Evidence for N,N-Dimethyl-β-Alanine Methyl Ester in Organic Synthesis


Methyl 3-(dimethylamino)propanoate (CAS 3853-06-3) is a tertiary amine-bearing ester with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol [1]. It is classified as an N,N-dimethyl-β-alanine methyl ester and is widely utilized as a nucleophilic building block in organic synthesis . The compound exhibits a boiling point range of 152–154 °C and a density of 0.917 g/mL at 25 °C .

Why Methyl 3-(Dimethylamino)propanoate Cannot Be Interchanged with In-Class Analogs Without Quantifiable Compromise


While compounds sharing the 3-(dimethylamino)propanoate scaffold appear superficially similar, key physicochemical properties such as lipophilicity (LogP), boiling point, and hydrolytic stability diverge significantly . These differences directly impact reaction kinetics, phase-transfer behavior, and downstream purification strategies [1]. Therefore, simple ester substitution (e.g., replacing methyl with ethyl or tert-butyl) without adjusting reaction conditions will likely result in altered yields, purity profiles, and reproducibility, as detailed in the quantitative comparisons below.

Quantitative Differentiation Evidence for Methyl 3-(Dimethylamino)propanoate vs. Closest Analogs


LogP Comparison: Methyl Ester (0.1) vs. Ethyl Ester (0.5) Dictates Partitioning Behavior

The methyl ester derivative exhibits a calculated LogP of 0.1, which is 5-fold lower (more hydrophilic) than the ethyl analog, which possesses a LogP of 0.5 [1]. This 0.4 log unit difference translates to an approximately 2.5-fold difference in octanol/water partitioning ratio, critically influencing reaction solvent selection and work-up efficiency in aqueous-organic biphasic systems.

Lipophilicity LogP Partition Coefficient Physicochemical Property

Boiling Point Differential: Methyl Ester (152-154 °C) Offers Mid-Range Volatility for Distillation Purification

The methyl ester possesses a boiling point of 152–154 °C at atmospheric pressure . In contrast, the ethyl analog boils significantly lower at 56–57 °C at 12 mmHg, corresponding to an estimated atmospheric boiling point of ~180–190 °C . The tert-butyl ester derivative has an even higher molecular weight (173.26 g/mol) and exhibits markedly reduced volatility, making it less amenable to simple vacuum distillation as a purification method.

Boiling Point Volatility Purification Distillation

Hydrolytic Stability: Intramolecular General Base Catalysis Mechanism Unique to 3-Dimethylaminopropionates

Hydrolysis studies on substituted-phenyl 3-dialkylaminopropionates, including methyl derivatives, reveal that the dimethylamino group participates in intramolecular general base catalysis, accelerating ester cleavage [1]. The deuterium solvent isotope effect (kH/kD) falls to as low as 1.4 for this class, indicating a rate-determining proton transfer step distinct from simple base-catalyzed hydrolysis (where kH/kD is typically >2) [1]. This intrinsic activation mechanism is not present in simple alkyl propanoates lacking the β-amino group, rendering the methyl ester more susceptible to hydrolytic degradation under mildly basic aqueous conditions compared to structurally simpler esters.

Hydrolysis Kinetics Stability Intramolecular Catalysis

NMR Spectral Characterization: Distinct ¹H and ¹³C NMR Signatures for Identity Confirmation

High-resolution ¹H NMR (400 MHz, CDCl₃) spectra for methyl 3-(dimethylamino)propanoate display characteristic resonances including a singlet at δ 2.24 ppm for the N(CH₃)₂ protons and multiplets for the methylene protons at δ 2.53–2.52 ppm and δ 2.44–2.36 ppm [1]. ¹³C NMR (22.5 MHz, CDCl₃) confirms the ester carbonyl carbon at δ ~172 ppm and the N-methyl carbons at δ ~45 ppm [2]. These spectral fingerprints are distinct from those of the ethyl ester analog, where the ethoxy group introduces additional methyl and methylene resonances, facilitating unambiguous identity verification and purity assessment by NMR.

NMR Spectroscopy Characterization Quality Control

Application Scenarios Where Methyl 3-(Dimethylamino)propanoate Delivers Quantifiable Advantage


Lithium Enolate Generation for Carbon-Carbon Bond Formation

The methyl ester is specifically documented for generating lithium enolates via reaction with lithium diisopropylamide (LDA) . Its moderate LogP (0.1) facilitates homogeneous reaction conditions in ethereal solvents, while the intramolecular general base catalysis mechanism (kH/kD ≈ 1.4) [1] underscores the necessity of anhydrous conditions during enolate formation to prevent competitive hydrolysis.

Synthesis of α-Methylene Esters, Acids, and Lactones

Methyl 3-(dimethylamino)propanoate is utilized as a reagent for preparing α-methylene esters, acids, and lactones . The combination of moderate boiling point (152–154 °C) [1] and lower LogP (0.1) compared to the ethyl analog [2] allows for facile product isolation by distillation and aqueous work-up, enhancing overall synthetic efficiency.

Aqueous-Compatible Reaction Media for Nucleophilic Substitutions

Due to its lower LogP (0.1) , the methyl ester exhibits enhanced water miscibility relative to more lipophilic analogs (e.g., ethyl ester LogP = 0.5) [1]. This property is advantageous when the synthetic protocol demands aqueous-organic biphasic conditions, as it reduces product loss to the aqueous phase during extraction and simplifies phase separation.

Preparation of Hydrazides via Direct Condensation

The methyl ester reacts cleanly with anhydrous hydrazine in ethanol to yield the corresponding hydrazide in quantitative yield, as demonstrated in patent procedures (1.0 g scale, 7.62 mmol) . The characteristic ¹H NMR signals (δ 2.24 ppm for N(CH₃)₂) [1] provide a reliable quality control marker for monitoring reaction completion and product purity.

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